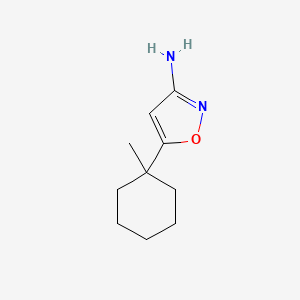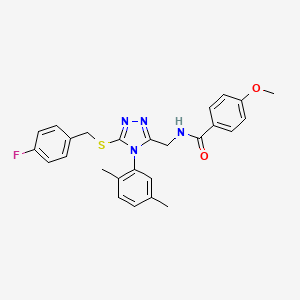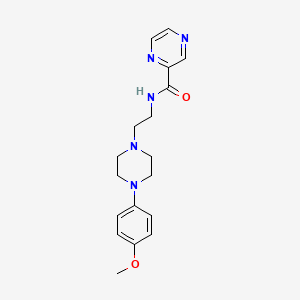
5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine” is an organic molecule that contains a cyclohexyl group (a six-membered carbon ring), an oxazole group (a five-membered ring containing oxygen and nitrogen), and an amine group (a nitrogen with a lone pair of electrons). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a 1-methylcyclohexyl group attached to the 5-position of an oxazole ring, with an amine group at the 3-position. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reactivity of its functional groups. The oxazole ring, for example, might undergo reactions at the nitrogen or oxygen atoms. The amine group could participate in acid-base reactions or could act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make the compound a weak base, capable of accepting a proton. The compound might also exhibit polarity due to the presence of oxygen and nitrogen atoms .Applications De Recherche Scientifique
Heterocyclic Synthesis and Macrocyclic Structures
Research has explored the use of amines in constructing heterocyclic and macrocyclic structures, such as cyclophanes with oxazole fragments. The creation of these structures involves sequential treatments and interactions with various compounds, leading to the formation of complex molecules like macrocyclic structures with high spatial symmetry. These processes are significant in organic chemistry for synthesizing diverse molecular frameworks with potential applications in various fields, including drug discovery and material science (Merzhyievskyi et al., 2020).
α-Metalated Isocyanides in Organic Synthesis
α-Metalated isocyanides, closely related to 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine, have been utilized extensively in organic synthesis. They are both nucleophilic and electrophilic, enabling them to form heterocycles and act as synthons for α-metalated primary amines. These compounds are pivotal in creating diverse heterocyclic structures, such as oxazoles, pyrroles, and thiazoles, with significant implications in synthesizing various biologically active molecules (Schöllkopf, 1979).
Multicomponent Synthesis
Multicomponent synthesis involving aminooxazoles, like this compound, has been studied for its efficiency in creating complex heterocycles from simple inputs. This approach is significant in organic chemistry for its ability to efficiently produce complex molecules, potentially offering new pathways for drug development and material synthesis (Janvier et al., 2002).
Synthesis of 2-Oxazolidinones
The reaction of compounds like 5-methylene-1,3-dioxolan-2-ones with amines, which could include this compound, leads to the formation of 2-oxazolidinones. This process highlights the versatility of amines in synthesizing a range of heterocyclic compounds, which could have pharmaceutical and industrial applications (Chernysheva et al., 1999).
Orientations Futures
The study of new organic compounds like “5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine” can lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new drug candidates. Future research could involve studying the reactivity of this compound, testing its biological activity, or investigating its physical and chemical properties in more detail .
Propriétés
IUPAC Name |
5-(1-methylcyclohexyl)-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(5-3-2-4-6-10)8-7-9(11)12-13-8/h7H,2-6H2,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRFXAOIOJHRFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C2=CC(=NO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2406606.png)

![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)

![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)
![N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2406618.png)

![2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406620.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2406621.png)
amino]-2-pyrrolidinone](/img/structure/B2406622.png)
![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2406625.png)
